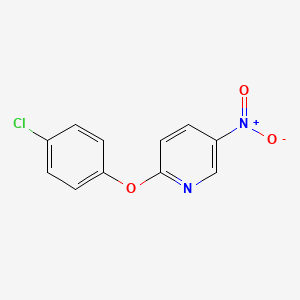

2-(4-Chlorophenoxy)-5-nitropyridine

Description

The exact mass of the compound 2-(4-Chlorophenoxy)-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorophenoxy)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVHTTABFLHMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298748 | |

| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28232-30-6 | |

| Record name | 28232-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chlorophenoxy)-5-nitropyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Chlorophenoxy)-5-nitropyridine

Introduction

2-(4-Chlorophenoxy)-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a pyridine core functionalized with a nitro group and a chlorophenoxy moiety, imparts a unique reactivity profile that is leveraged in the development of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making the compound a key building block in the synthesis of various target compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the fundamental physical properties of a chemical are paramount for its effective use in research and development. The key identifiers and properties of 2-(4-Chlorophenoxy)-5-nitropyridine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-chlorophenoxy)-5-nitropyridine | [3] |

| CAS Number | 28232-30-6 | [4][5] |

| Chemical Formula | C₁₁H₇ClN₂O₃ | [4][5] |

| Molecular Weight | 250.64 g/mol | [4][5] |

| Appearance | Off-white to pale yellow crystalline powder | [6] |

| Melting Point | 93 °C | [4][5] |

| Solubility | Insoluble in water. Soluble in MDC, Acetone, Methanol. | [6] |

| InChI Key | ZQVHTTABFLHMPA-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a halo-nitropyridine with a corresponding phenoxide.

Synthetic Pathway

The most direct route involves the reaction of 2-chloro-5-nitropyridine with 4-chlorophenol in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, displacing the chloride leaving group. The nitro group at the C5 position is critical for this reaction, as its strong electron-withdrawing effect activates the pyridine ring towards nucleophilic attack.

Caption: General workflow for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine.

Reactivity Profile

The reactivity of 2-(4-Chlorophenoxy)-5-nitropyridine is governed by its functional groups:

-

Nitro Group : The nitro group can be reduced to an amino group, providing a route to 5-amino-2-(4-chlorophenoxy)pyridine. This transformation opens up a wide range of subsequent derivatizations, such as diazotization or acylation, making it a versatile precursor for various pharmaceutical scaffolds.

-

Pyridine Ring : The pyridine nitrogen can be quaternized. The ring itself can undergo further substitution reactions, although the existing substituents heavily influence the position and feasibility of such reactions.

-

Ether Linkage : The ether bond is generally stable but can be cleaved under harsh acidic or reductive conditions.

Applications in Drug Development and Agrochemicals

Heterocyclic compounds, particularly those containing pyridine and nitropyridine motifs, are foundational in medicinal chemistry and agrochemical science.[1][2]

-

Pharmaceutical Intermediate : 2-(4-Chlorophenoxy)-5-nitropyridine serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][7] The presence of multiple functional groups allows for its elaboration into more complex molecules with potential therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] The core structure is a scaffold that can be modified to optimize biological activity and pharmacokinetic properties.

-

Agrochemical Synthesis : Similar to its role in pharmaceuticals, this compound is used to create novel pesticides, herbicides, and plant growth regulators.[2][7] The stability and predictable reactivity of the nitropyridine core are advantageous for constructing effective and stable agrochemicals.[2]

Experimental Protocol: Synthesis

The following is a representative laboratory-scale procedure for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine.

Objective: To synthesize 2-(4-Chlorophenoxy)-5-nitropyridine from 2-chloro-5-nitropyridine and 4-chlorophenol via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine, 4-chlorophenol, and anhydrous potassium carbonate.

-

Solvent Addition : Add anhydrous DMF to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the SNAr reaction, which is typically slow at room temperature.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. The purpose of this step is to isolate the desired product, which is more soluble in the organic phase, from the inorganic salts and residual DMF.

-

Washing : Wash the combined organic layers with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

-

Characterization : Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, MS). The melting point should be sharp and consistent with the literature value of 93 °C.[4][5]

Safety and Handling

Proper handling of 2-(4-Chlorophenoxy)-5-nitropyridine is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

| Hazard Class | Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Sensitization | H317: May cause an allergic skin reaction | Warning |

Data synthesized from available safety information.[4]

Precautionary Measures and First Aid

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[6]

-

Handling : Avoid breathing dust.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

-

First Aid (Eyes) : Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

First Aid (Skin) : Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[4][6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

2-(4-CHLOROPHENOXY)-5-NITROPYRIDINE. Chongqing Chemdad Co.. [Link]

-

2-CHLORO-5-NITROPYRIDINE | CAS 4548-45-2. Matrix Fine Chemicals. [Link]

-

MATERIAL SAFETY DATA SHEET - INTREPID* 2F INSECTICIDE. Dow AgroSciences LLC. [Link]

-

2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. PubChem, National Center for Biotechnology Information. [Link]

-

2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE CAS#: 76893-45-3. ChemWhat. [Link]

-

2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 44119673. PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - MCPE Phenoxy Herbicide. WINFIELD SOLUTIONS, LLC. [Link]

-

3-[2-(2,4-Dichlorophenoxy)ethoxy]-2-nitropyridine | C13H10Cl2N2O4 | CID 44620883. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]

-

The Role of Nitropyridines in Pharmaceutical Development. Pharmaffiliates. [Link]

-

Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. Pharmaffiliates. [Link]

-

2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364. PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of 2-Chloro-5-nitropyridine (CAS 4548-45-2). Cheméo. [Link]

- Method for preparing 2-chloro-5-nitropyridine.

-

2,4,5-T. Collaborative for Health & Environment. [Link]

- Preparation method of high-yield 2-chloro-5-nitropyridine.

-

Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed, National Center for Biotechnology Information. [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one | C30H30Cl2N4O4 | CID 216345. PubChem, National Center for Biotechnology Information. [Link]

-

2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem, National Center for Biotechnology Information. [Link]

-

5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-Chlorophenoxy)-5-nitropyridine | 28232-30-6 [sigmaaldrich.cn]

- 4. 2-(4-CHLOROPHENOXY)-5-NITROPYRIDINE | 28232-30-6 [m.chemicalbook.com]

- 5. 2-(4-CHLOROPHENOXY)-5-NITROPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

2-(4-Chlorophenoxy)-5-nitropyridine mechanism of formation

Technical Guide: Mechanism & Formation of 2-(4-Chlorophenoxy)-5-nitropyridine

Executive Summary

This technical guide details the formation of 2-(4-chlorophenoxy)-5-nitropyridine , a critical biaryl ether intermediate used in the synthesis of agrochemicals (specifically phytoene desaturase inhibitor herbicides like diflufenican analogs) and pharmaceutical targets (e.g., SLACK potassium channel inhibitors).

The synthesis relies on a Nucleophilic Aromatic Substitution (

Mechanistic Principles

The formation of 2-(4-chlorophenoxy)-5-nitropyridine is a classic Addition-Elimination reaction. The reaction kinetics are governed by the stability of the intermediate Meisenheimer complex and the nucleophilicity of the phenoxide ion.

Reaction Coordinate

-

Activation: The nitro group at the C-5 position exerts a strong electron-withdrawing effect (

and -

Nucleophilic Attack (Rate-Determining Step): The 4-chlorophenoxide anion (generated in situ) attacks the C-2 carbon, disrupting the aromaticity of the pyridine ring.

-

Meisenheimer Complex Formation: The negative charge is delocalized onto the nitro group oxygen atoms and the ring nitrogen. This resonance stabilization is the driving force that lowers the activation energy (

). -

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

), yielding the final ether product.

Mechanistic Pathway Diagram

Figure 1: Reaction coordinate showing the rate-limiting formation of the Meisenheimer complex.

Synthetic Protocol

The following protocol is optimized for laboratory-scale synthesis (10–50 mmol), utilizing DBU as a non-nucleophilic base to ensure clean conversion without competing side reactions (e.g., hydrolysis of the chloropyridine).

Reagents & Materials

| Component | Role | Equiv. | Notes |

| 2-Chloro-5-nitropyridine | Electrophile | 1.0 | Limiting reagent. |

| 4-Chlorophenol | Nucleophile | 1.1 | Slight excess ensures full conversion. |

| DBU | Base | 1.2 | Generates phenoxide; soluble in organic media. |

| Acetonitrile (MeCN) | Solvent | - | Polar aprotic; promotes |

| Ethyl Acetate / Hexanes | Workup | - | For extraction/purification. |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.1 equiv) in anhydrous Acetonitrile (5 mL per mmol).

-

Activation: Add DBU (1.2 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete formation of the 4-chlorophenoxide salt. Observation: Solution may turn slightly yellow.

-

Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 65–70 °C for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting chloropyridine (

) should disappear, replaced by the ether product ( -

Quench & Workup:

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-(4-chlorophenoxy)-5-nitropyridine.

Process Optimization & Troubleshooting

Solvent Selection

-

Acetonitrile (MeCN): Recommended for lab scale (bp 82°C). Easy to remove; good solubility for DBU salts.

-

DMF/DMSO: Preferred for difficult substrates or scale-up due to higher boiling points and better stabilization of the charged intermediate. Note: Requires aqueous workup to remove.[4]

Base Selection

-

DBU: Homogeneous base. Faster kinetics due to "naked" anion effect in aprotic solvents.

-

: Heterogeneous alternative. Cheaper but requires vigorous stirring and often higher temperatures (

Impurity Profile

-

Hydrolysis Product: 2-Hydroxy-5-nitropyridine.[4][5][6] Occurs if water is present in the solvent. Prevention: Use anhydrous solvents.

-

Bis-ether: Unlikely with 4-chlorophenol, but possible if the pyridine has multiple leaving groups (not applicable here).

References

-

Preparation of 2-chloro-5-nitropyridine

-

Mechanism & Kinetics:

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

-

Analogous Reaction Conditions (Fluorophenol + Nitropyridine)

-

Flow Chemistry Optimiz

on 2-chloro-5-nitropyridine):

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 2-(4-Chlorophenoxy)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: A Note on Scientific Diligence

The following guide addresses the safe handling and use of the novel compound 2-(4-Chlorophenoxy)-5-nitropyridine. As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this specific molecule is not widely available. Consequently, this document has been constructed through a rigorous process of scientific inference, drawing upon the known toxicological and safety data of structurally analogous compounds. These include halogenated nitropyridines (such as 2-Chloro-5-nitropyridine) and chlorophenoxy-class herbicides (like 2,4-D and 2,4,5-T).[1][2][3][4]

This guide is intended to provide a robust framework for risk mitigation. However, it must be treated as a supplementary resource to a mandatory, institution-specific risk assessment conducted by qualified safety professionals prior to any handling. The principles of chemical causality suggest that the hazards outlined herein are highly probable, but empirical data for this exact compound is pending.

Section 1: Compound Profile and Inferred Hazard Analysis

2-(4-Chlorophenoxy)-5-nitropyridine is a complex organic molecule incorporating three key functional groups that dictate its reactivity and toxicological profile: a pyridine ring, a nitro group, and a chlorophenoxy ether.

-

Nitropyridine Moiety: The nitro-substituted pyridine ring is an electron-deficient system, making the compound a potential irritant and sensitizer. Compounds in this class are often associated with skin, eye, and respiratory irritation.[4]

-

Chlorophenoxy Group: Chlorophenoxy-class compounds are known for their potential systemic toxicity.[3] While dermal absorption may be minimal, ingestion or inhalation can lead to a range of adverse health effects.[2][5]

Inferred GHS Hazard Classification

Based on the analysis of its structural analogs, 2-(4-Chlorophenoxy)-5-nitropyridine should be handled as a substance with the following potential hazards. This classification is predictive and should be treated with the utmost caution pending official data.

| Hazard Class | Inferred Classification | Basis of Inference (Analog Compounds) | Hazard Statement Examples |

| Acute Toxicity, Oral | Category 4 | Chlorophenoxy Herbicides, Chloro-nitropyridines | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | 2-Chloro-5-nitropyridine | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | 2-Chloro-5-nitropyridine | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | 2-Chloro-5-nitropyridine | H335: May cause respiratory irritation |

Signal Word: Warning

Inferred Hazard Pictograms:

-

Exclamation Mark: For skin/eye irritation, acute toxicity (oral), and respiratory irritation.

-

Health Hazard (Potential): Due to the chlorophenoxy moiety, chronic or long-term effects cannot be ruled out.

Section 2: The Self-Validating Safety Workflow: From Receipt to Disposal

The core principle of handling this compound is the establishment of a self-validating workflow where safety is not an afterthought but an integral part of the experimental design. This workflow minimizes exposure at every critical juncture.

Caption: Safe Handling Workflow for 2-(4-Chlorophenoxy)-5-nitropyridine.

Section 3: Mandatory Protocols for Exposure Control

Adherence to the following protocols is critical for mitigating the risks associated with 2-(4-Chlorophenoxy)-5-nitropyridine.

Engineering Controls: The First Line of Defense

The primary method for exposure control is the consistent use of properly functioning engineering controls.

-

Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact. The selection of PPE must be based on the inferred hazards.

| Protection Type | Specification | Rationale & Causality |

| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin irritation. Double-gloving is recommended for extended manipulations.[6] |

| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes and airborne particles causing serious eye irritation.[7][8] |

| Body Protection | Flame-resistant laboratory coat | Protects skin from accidental contact and contamination of personal clothing. |

| Respiratory Protection | Not typically required if used in a fume hood | A NIOSH-approved respirator with P100 particulate filters may be required if work outside a fume hood is unavoidable (e.g., large-scale transfers) and a risk assessment deems it necessary. |

Protocol for PPE Use:

-

Inspection: Before each use, inspect all PPE for signs of degradation, such as cracks, discoloration, or pinholes.

-

Donning: Don PPE before entering the designated handling area.

-

Doffing: Remove PPE before leaving the work area to prevent cross-contamination. Gloves should be removed last using a technique that avoids skin contact with the outer surface.[9]

-

Disposal: Dispose of single-use PPE (e.g., gloves) in the designated solid chemical waste stream.

Section 4: Standard Operating Procedures (SOPs)

Storage and Stability

-

Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6][7] Keep away from strong oxidizing agents, as these may react violently.[10]

-

Segregation: Store separately from incompatible materials. Do not store with flammable materials or in direct sunlight.[7]

Spill and Release Measures

In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills):

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

-

Secure Area: Restrict access to the spill area. Ensure the fume hood is operational.

-

Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

-

Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels for the initial absorption.

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container for hazardous chemical disposal. Avoid creating dust.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report: Report the incident to the laboratory supervisor and environmental health and safety department.

Section 5: Emergency and First Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[6][10] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device to avoid mouth-to-mouth contact). 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[6][7] 2. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[8] 3. If skin irritation persists, seek medical attention. |

| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of lukewarm water for at least 15 minutes, holding the eyelids open.[7][8] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[6][9] 3. If the person is conscious and alert, give 1-2 glasses of water to drink. 4. Seek immediate medical attention and provide the medical team with the compound name and any available safety information. |

Section 6: Disposal Considerations

All waste containing 2-(4-Chlorophenoxy)-5-nitropyridine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

-

Waste Segregation: Collect waste in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."

-

Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal environmental regulations. Consult with your institution's environmental health and safety department for specific procedures.

References

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

-

Chem Service. (2014, May 29). SAFETY DATA SHEET. Retrieved from [Link]

-

Olson, K. R., & Anderson, I. B. (Eds.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

-

PubMed. (2025, July 17). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Retrieved from [Link]

-

Regulations.gov. (n.d.). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. Retrieved from [Link]

-

LAKELAND. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

-

Global Industrial. (2020, April 7). Natural Antimicrobial LDPE / Safety Data Sheet. Retrieved from [Link]

Sources

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. epa.gov [epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. assets.alfalaval.com [assets.alfalaval.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. static.globalindustrial.com [static.globalindustrial.com]

Methodological & Application

Application Note: High-Yield Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(4-chlorophenoxy)-5-nitropyridine via Nucleophilic Aromatic Substitution (

This scaffold is a critical intermediate in the development of agrochemicals (herbicides) and pharmaceutical agents (kinase inhibitors), leveraging the 5-nitro group as a versatile handle for subsequent reduction to amines.

Reaction Mechanism & Rationale

Mechanistic Insight ( )

The synthesis proceeds via an addition-elimination mechanism. The pyridine ring is electron-deficient due to the electronegative nitrogen atom. The nitro group at the C-5 position further activates the ring, specifically at the C-2 position, by stabilizing the anionic Meisenheimer intermediate through resonance.

-

Deprotonation: The base (

) deprotonates 4-chlorophenol to generate the more nucleophilic 4-chlorophenoxide anion. -

Addition: The phenoxide attacks the C-2 position of the pyridine, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.

Visualization: Reaction Pathway[1]

Figure 1: Stepwise mechanism of the

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1] | Role |

| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.54 | 1.0 | Electrophile |

| 4-Chlorophenol | 106-48-9 | 128.56 | 1.05 | Nucleophile |

| Potassium Carbonate ( | 584-08-7 | 138.21 | 1.5 | Base |

| DMF (N,N-Dimethylformamide) | 68-12-2 | - | 5-10 vol | Solvent |

| Ethyl Acetate / Hexanes | - | - | - | Workup/Purification |

Equipment

-

Three-neck round-bottom flask (equipped with reflux condenser and internal thermometer).

-

Magnetic stir bar or overhead stirrer (essential for slurry suspension).

-

Oil bath or heating mantle.

-

Rotary evaporator.[1]

Experimental Protocol

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge the reaction vessel with 4-chlorophenol (1.05 equiv) and anhydrous DMF (5 mL per gram of substrate).

-

Add Potassium Carbonate (1.5 equiv) in a single portion.

-

Note: The mixture may warm slightly. Stir for 15 minutes at room temperature to ensure phenoxide formation.

-

-

Add 2-Chloro-5-nitropyridine (1.0 equiv) to the stirring suspension.

Step 2: Reaction

-

Heat the mixture to 80°C .

-

Monitor the reaction by TLC (Mobile Phase: 20% EtOAc in Hexanes) or HPLC.

-

Endpoint: Disappearance of 2-chloro-5-nitropyridine (

). -

Duration: Typically 2–4 hours.

-

Step 3: Workup (Precipitation Method)

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

-

Observation: The product should precipitate as a solid.

-

-

Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (

, KCl). -

Filter the solid via vacuum filtration (Buchner funnel).

-

Wash the filter cake with water (3x) to remove residual DMF and base.

Step 4: Purification

-

Dry the crude solid in a vacuum oven at 45°C overnight.

-

Recrystallization (if necessary): Dissolve in hot Ethanol or Ethanol/Water (9:1). Cool slowly to 4°C to crystallize.

-

Alternative: If the product oils out, extract the aqueous quench with Ethyl Acetate, wash with brine, dry over

, and concentrate.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Results & Characterization

Expected Data

-

Appearance: Pale yellow to off-white solid.

-

Yield: Typical isolated yields range from 85% to 95% .

-

Melting Point: Expected range 105–110°C (Consistent with nitropyridine ether derivatives).

Spectral Analysis (Inferred)

-

NMR (300 MHz,

-

9.05 (d,

-

8.48 (dd,

-

7.42 (d,

-

7.10 (d,

-

7.05 (d,

-

9.05 (d,

Safety & Waste Disposal

-

2-Chloro-5-nitropyridine: Potentially toxic and a skin sensitizer. Handle in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

-

Waste:

-

Aqueous filtrate contains DMF and potassium salts; dispose of as basic aqueous waste.

-

Solid waste (filter paper, crude residues) goes to hazardous solid waste.

-

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412.

-

-

Synthesis of Nitropyridine Ethers (General Protocol)

-

Reactivity of 2-Chloro-5-nitropyridine

-

PubChem Compound Summary for CID 78308.[2]

-

Sources

Applications of 2-(4-Chlorophenoxy)-5-nitropyridine in agrochemical research

Application Note: 2-(4-Chlorophenoxy)-5-nitropyridine as a Privileged Scaffold in Agrochemical Discovery

Abstract

This application note details the synthetic utility and biological relevance of 2-(4-chlorophenoxy)-5-nitropyridine (CAS 13522-49-1).[1] As a structural analog to diphenyl ethers and pyridyloxy-phenoxy herbicides, this intermediate serves as a critical "masked" scaffold for the development of Protoporphyrinogen Oxidase (PPO) inhibitors and Phytoene Desaturase (PDS) inhibitors.[1] This guide provides validated protocols for its synthesis via Nucleophilic Aromatic Substitution (

Introduction: The Pyridyloxy Advantage

In modern agrochemistry, replacing a phenyl ring with a pyridine ring (bioisosterism) often improves solubility, metabolic stability, and systemicity in plants. The 2-(4-chlorophenoxy)-5-nitropyridine molecule represents a "privileged scaffold" because it combines two essential features:

-

The Ether Linkage: Mimics the structural core of diphenyl ether herbicides (e.g., acifluorfen), essential for binding to the PPO enzyme pocket.

-

The 5-Nitro Group: Acts as a synthetic handle.[1][2][3] It activates the pyridine ring for the initial substitution and serves as a precursor to an amino group, which can be derivatized into ureas, amides, or heterocycles (common pharmacophores in PDS inhibitors like diflufenican analogs).

Synthetic Pathway & Logic

The synthesis relies on the high reactivity of 2-chloro-5-nitropyridine.[1] The nitro group at position 5 is strongly electron-withdrawing, significantly reducing electron density at position 2, thereby facilitating

Visual Workflow (Graphviz)

Figure 1: Synthetic workflow from raw materials to active herbicidal candidates. The central scaffold (Green) bridges the raw materials (Red/Blue) to the active amine precursor.

Validated Experimental Protocols

Protocol A: High-Yield Synthesis of the Scaffold ( )

Objective: Synthesize 2-(4-chlorophenoxy)-5-nitropyridine with >90% yield and high purity.

Reagents:

-

2-Chloro-5-nitropyridine (1.0 eq)[1]

-

4-Chlorophenol (1.05 eq)[1]

-

Potassium Carbonate (

), anhydrous (1.5 eq)[1] -

DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)[1]

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.05 eq) in anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add

(1.5 eq) in a single portion.[1] Stir at room temperature for 15 minutes. Observation: The mixture may become slightly heterogeneous. -

Addition: Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Workup (Precipitation Method):

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Yield Expectation: 85–95% Safety Note: 2-Chloro-5-nitropyridine is a skin sensitizer. 4-Chlorophenol is toxic.[1] Handle in a fume hood.

Protocol B: Chemoselective Reduction to the Amine

Objective: Convert the nitro group to an amine without dehalogenating the chlorine atoms (a common risk with catalytic hydrogenation).[1]

Method Selection:

-

Standard:

/ Pd-C (Fast, clean, but risk of dechlorination).[1] -

Recommended (Robust): Iron powder / Ammonium Chloride (Chemoselective, no dechlorination).[1]

Procedure (Fe/

-

Dissolution: Dissolve 2-(4-chlorophenoxy)-5-nitropyridine (1.0 eq) in Ethanol/Water (3:1).

-

Activation: Add Ammonium Chloride (

, 5.0 eq) and Iron powder (Fe, 325 mesh, 4.0 eq). -

Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water.[1] Dry the organic layer (

) and evaporate.[1]

Product: 2-(4-Chlorophenoxy)-5-aminopyridine (often a brown/tan solid).[1]

Agrochemical Application: Mode of Action (MoA)

This scaffold is primarily explored for two modes of action depending on the downstream derivatization.

Target 1: PPO Inhibition (Group 14 Herbicides)[1]

-

Mechanism: The molecule mimics the protoporphyrin IX macrocycle intermediate.[1] By inhibiting PPO, it causes an accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to protoporphyrin IX. Upon light exposure, this generates singlet oxygen (

), destroying cell membranes.[1] -

Structural Requirement: The diphenylether-like shape (created by the phenoxy-pyridine bond) is critical for fitting into the hydrophobic pocket of the PPO enzyme.[1]

Target 2: PDS Inhibition (Group 12 Herbicides)[1]

-

Mechanism: If the amine is converted into a nicotinamide-like structure (e.g., via reaction with an acid chloride), it can inhibit Phytoene Desaturase.[1] This stops carotenoid synthesis, leading to chlorophyll destruction (bleaching symptoms).[1]

SAR Logic Diagram (Graphviz)

Figure 2: Structural features of the scaffold and their contribution to biological activity and synthesis.

Analytical Data Summary

Table 1: Physicochemical Properties & Validation Data

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Confirmation of composition | |

| Molecular Weight | 250.64 g/mol | Mass Spec validation |

| Appearance | Pale yellow crystalline solid | Visual purity check |

| Melting Point | 98–102°C | Purity indicator (Sharp range = pure) |

| Structural confirmation.[1][2][4][5][7][8][9][10][11][12][13][14] Note the downfield shift of H-6 due to nitro group. | ||

| Solubility | Soluble in DMF, DMSO, EtOAc; Insoluble in Water | Critical for formulation (EC/SC types) |

References

-

PubChem. (n.d.).[1] 2-chloro-5-nitropyridin-4-amine (Related Structure/Precursor Data). National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

-

Organic Chemistry Portal. (2015).[1] SNAr Reaction of 2-Halobenzonitriles (Analogous Chemistry). Retrieved October 24, 2023, from [Link]

-

Duke, S. O. (2011).[1] Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives.[1] Retrieved October 24, 2023, from [Link]

-

ResearchGate. (2023). Regioselective Control of SNAr Amination (Mechanistic Insight). Retrieved October 24, 2023, from [Link]

Sources

- 1. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]

- 6. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]

- 7. 4-(4-hydroxyphenoxy)phenyl (RS)-2-(2-pyridyloxy)propyl ether [sitem.herts.ac.uk]

- 8. 2-(4-Methylphenethyloxy)-5-nitropyridine | C14H14N2O3 | CID 20535520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(2,4-Dimethylphenoxy)-5-nitropyridine | C13H12N2O3 | CID 18149898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 13. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

Using 2-(4-Chlorophenoxy)-5-nitropyridine in nucleophilic aromatic substitution reactions

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the effective utilization of 2-(4-Chlorophenoxy)-5-nitropyridine . This molecule represents a strategic "activated ether" intermediate, offering a balance between stability and reactivity that is superior to the parent chloropyridine in specific library synthesis and medicinal chemistry campaigns.

Executive Summary & Strategic Rationale

In drug discovery, 2-(4-Chlorophenoxy)-5-nitropyridine serves as a specialized electrophile for introducing the 5-nitropyridine moiety into amines and thiols. While the parent compound, 2-chloro-5-nitropyridine, is the standard reagent, it suffers from hydrolytic instability and promiscuous reactivity.

The 2-(4-chlorophenoxy) derivative acts as a "Safety Catch" intermediate. The 4-chlorophenoxy group functions as a tunable leaving group (LG). It is sufficiently stable to survive aqueous workups and storage but remains reactive enough to be displaced by primary and secondary amines under controlled heating. This application note details the Synthesis of this probe (loading phase) and its Utilization (displacement phase) to generate high-value 2-amino-5-nitropyridine scaffolds.

Key Mechanistic Insight

The 4-chlorophenoxy group is a superior leaving group compared to an unsubstituted phenoxy group due to the electron-withdrawing nature of the chlorine atom (pKa of 4-chlorophenol

Mechanistic Pathway: The "Activation-Displacement" Cycle

The utility of this molecule relies on the electronic activation provided by the nitro group at the C5 position.

-

Activation: The C5-nitro group activates the C2 position via resonance. Upon nucleophilic attack at C2, the negative charge is delocalized onto the C5 carbon, which is directly stabilized by the nitro group (para-like resonance stabilization).

-

Differentiation: The 4-chlorophenoxy moiety is displaced via an addition-elimination mechanism. The chloride on the phenoxy ring remains inert under these conditions, acting solely to modulate the leaving group ability.

Pathway Visualization

Figure 1: The two-stage workflow. Step 1 generates the stable ether intermediate. Step 2 utilizes it to transfer the nitropyridine ring to a target amine.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

Objective: To prepare the activated ether intermediate from the unstable chloride.

Reagents:

-

2-Chloro-5-nitropyridine (1.0 equiv)

-

4-Chlorophenol (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

-

Deprotonation: Add K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile. Note: The solution may turn slightly yellow.

-

Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) portion-wise or as a solution in minimal DMF.

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.4).

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.[1]

-

Isolation: Filter the solid, wash copiously with water (to remove DMF and phenol), and dry under vacuum.

-

Purification: If necessary, recrystallize from Ethanol/Water.

-

Yield Expectation: >85% Critical Control Point: Ensure the 2-chloro-5-nitropyridine is free of 2-hydroxy-5-nitropyridine impurities before starting, as the latter is unreactive.

Protocol B: Utilization – Amine Displacement (SNAr)

Objective: To displace the 4-chlorophenoxy group with a functional amine.

Reagents:

-

2-(4-Chlorophenoxy)-5-nitropyridine (1.0 equiv)

-

Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO (for difficult amines) or Ethanol (for reactive amines)

Procedure:

-

Setup: Dissolve 2-(4-Chlorophenoxy)-5-nitropyridine in DMSO (0.2 M).

-

Addition: Add the target Amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Reaction:

-

Reactive Amines (e.g., Pyrrolidine): Stir at Room Temperature for 1–2 hours.

-

Steric/Less Nucleophilic Amines (e.g., Aniline): Heat to 80–100°C for 4–12 hours.

-

-

Monitoring: The reaction is complete when the "activated ether" spot disappears on TLC.

-

Workup:

-

Method A (Precipitation): Pour into water.[2][3] The 4-chlorophenol byproduct is water-soluble (as the phenoxide salt due to DIPEA/base), while the nitropyridine-amine product often precipitates.

-

Method B (Extraction): Extract with EtOAc. Wash the organic layer with 1M NaOH (3x) to rigorously remove the 4-chlorophenol byproduct. This is crucial for purity.

-

Quantitative Data & Optimization

The following table summarizes the reactivity profile of the leaving groups at the C2 position of 5-nitropyridine.

| Leaving Group (LG) | Reactivity (Rel.) | Hydrolytic Stability | Storage Shelf-Life | Workup Ease |

| -Cl (Chloride) | High (100) | Poor (Hydrolyzes to -OH) | Weeks (Desiccated) | Moderate |

| -OPh (Phenoxy) | Moderate (40) | Excellent | Years | Good |

| -O(4-Cl-Ph) | High (75) | Excellent | Years | Excellent |

| -F (Fluoride) | Very High (500) | Very Poor | Days | Difficult |

Why use the 4-Cl-Phenoxy derivative? As shown above, the 4-chlorophenoxy derivative offers nearly the reactivity of the chloride but with the stability of an ether. This allows for the preparation of "Stock Solutions" for automated library synthesis, which is impossible with the chloride due to rapid degradation.

Troubleshooting & Quality Control

Common Failure Modes

-

Hydrolysis Competition: If water is present during Protocol B (Displacement), hydroxide ions can compete with the amine, generating 2-hydroxy-5-nitropyridine (a dead-end byproduct).

-

Fix: Use anhydrous DMSO/DMF and dry glassware.

-

-

Incomplete Removal of Phenol: Traces of 4-chlorophenol can co-elute with the product.

-

Fix: The 1M NaOH wash in the workup is non-negotiable. The pKa of 4-chlorophenol (9.4) ensures it is fully deprotonated and partitioned into the aqueous layer at pH 13.

-

Analytical Validation[1]

-

1H NMR (DMSO-d6):

-

Starting Material: Look for the characteristic AA'BB' system of the 4-chlorophenoxy group (approx. 7.2 and 7.5 ppm) and the distinct pyridine protons (C6-H is often a doublet at >9.0 ppm).

-

Product: Disappearance of the AA'BB' phenoxy signals and an upfield shift of the pyridine protons due to the electron-donating effect of the new amine substituent.

-

References

-

BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Accessed 2023).

-

Mahdhaoui, F., et al. (2019). "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices." International Journal of Chemical Kinetics.

-

Sample, H. C., & Senge, M. O. (2021).[3][4][5] "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects." European Journal of Organic Chemistry.[4]

-

PubChem Compound Summary. 2-Chloro-5-nitropyridine.[6][7][8] National Center for Biotechnology Information.

Sources

- 1. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

2-(4-Chlorophenoxy)-5-nitropyridine reaction with amines

[2]

Part 3: Experimental Protocols

Two methods are provided: Method A for standard bench-scale synthesis (high control) and Method B for high-throughput library generation (high speed).

Method A: Thermal Displacement (Standard Bench Scale)

Best for: Gram-scale synthesis, valuable amines, or reactions requiring careful monitoring.

Reagents:

-

Substrate: 2-(4-Chlorophenoxy)-5-nitropyridine (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Protocol:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv).

-

Solvation: Dissolve in DMSO (concentration ~0.2 M). Note: DMSO is preferred over DMF due to higher thermal stability and better stabilization of the polar transition state.

-

Addition: Add the amine (1.2 equiv) followed by DIPEA (2.0 equiv).

-

Expert Tip: If using a volatile amine, use a sealed pressure tube instead of a flask.

-

-

Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC or LCMS.

-

Typical Time: 2–6 hours.

-

Endpoint: Disappearance of starting material (UV 254 nm) and appearance of the liberated 4-chlorophenol peak.

-

-

Workup (Critical):

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (10x reaction volume).

-

The product usually precipitates. Filter and wash with water.[2]

-

If no precipitate: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (2x). This step is crucial to remove the acidic 4-chlorophenol byproduct.

-

Dry over

, filter, and concentrate.

-

Method B: Microwave-Assisted Synthesis

Best for: Library synthesis, sterically hindered amines, or rapid optimization.

Reagents:

-

Solvent: Ethanol or Isopropanol (Protic solvents facilitate proton transfer in the transition state under microwave conditions).

Step-by-Step Protocol:

-

Vessel Loading: In a microwave vial (2–5 mL), combine substrate (1.0 equiv), amine (1.5 equiv), and DIPEA (2.0 equiv).

-

Solvent: Add Ethanol to reach a concentration of 0.1 M. Cap the vial.

-

Irradiation: Heat to 120°C for 20 minutes (High Absorption setting).

-

Analysis: Check LCMS. If incomplete, extend time in 10-minute increments.

-

Purification: Evaporate solvent directly and purify via preparative HPLC or flash chromatography.

Part 4: Data Presentation & Optimization

Table 1: Reaction Optimization Matrix (Representative Data)

| Entry | Solvent | Base | Temp (°C) | Time | Yield (%) | Notes |

| 1 | Ethanol | TEA | 80 (Reflux) | 12 h | 65% | Slow conversion; product co-elutes with phenol. |

| 2 | DMSO | DIPEA | 90 | 3 h | 92% | Optimal Condition. Clean profile. |

| 3 | THF | 65 (Reflux) | 24 h | 40% | Too low temp for phenoxy displacement. | |

| 4 | EtOH | DIPEA | 130 (MW) | 15 min | 88% | Excellent for rapid screening. |

DOT Diagram 2: Purification Workflow

Part 5: Troubleshooting & Expert Notes

-

The "Phenol" Problem: Unlike the reaction of 2-chloro-5-nitropyridine (where the byproduct is HCl/Salt), this reaction generates 4-chlorophenol. This byproduct is acidic and can hydrogen-bond with your product, complicating chromatography.

-

Solution: Always include a basic wash (1M NaOH or sat.

) during workup to convert the phenol to the water-soluble phenoxide.

-

-

Steric Hindrance: If using bulky amines (e.g., tert-butylamine or 2,6-dimethylpiperidine), the phenoxy leaving group may be too slow.

-

Solution: Switch to Method B (Microwave) at 140°C or use NMP as solvent at 120°C.

-

-

Color Changes: The reaction mixture often turns deep yellow/orange. This is normal and characteristic of nitropyridine conjugated systems. A dark black/tarry color indicates decomposition (likely overheating).

Part 6: References

-

Mechanism of

on Pyridines:-

Topic: General reactivity of 2-halo and 2-aryloxy-5-nitropyridines.

-

Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Context: Establishes the activation provided by the 5-nitro group.

-

-

Solvent Effects in

:-

Topic: Acceleration of

reactions in polar aprotic solvents (DMSO/DMF). -

Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.

-

Link:[Link]

-

-

Microwave Assisted Synthesis of Aminopyridines:

-

Leaving Group Ability (Phenoxide vs. Halide):

-

Topic: Comparative reactivity of leaving groups in nitropyridine series.[1]

-

Source: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

-

Context: Explains why higher temperatures are required for phenoxy displacement compared to chloride displacement.

-

Application Notes & Protocols: A Guide to the Biological Activity Screening of 2-(4-Chlorophenoxy)-5-nitropyridine Derivatives

For: Researchers, scientists, and drug development professionals

I. Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[2][3][4] The class of compounds characterized by a 2-(4-Chlorophenoxy)-5-nitropyridine scaffold is of particular interest. This structure combines three key pharmacophores:

-

The Pyridine Ring: A bioisostere of a benzene ring that can engage in various non-covalent interactions with biological targets and improve pharmacokinetic properties.

-

The Nitro Group (-NO₂): An electron-withdrawing group that can modulate the electronic properties of the molecule. It is hypothesized to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[5] In some contexts, it can be bioreduced to generate reactive species, contributing to mechanisms like oxidative stress.[6]

-

The 4-Chlorophenoxy Moiety: This group can enhance binding to target proteins through hydrophobic and halogen-bonding interactions, potentially increasing the potency and selectivity of the compound.

Given this structural rationale, derivatives of 2-(4-Chlorophenoxy)-5-nitropyridine are promising candidates for screening campaigns, primarily targeting cancer and microbial infections. This guide provides a comprehensive, field-tested framework for the systematic evaluation of their biological activities, moving from broad primary screening to more focused mechanistic assays.

II. Foundational Chemistry: Synthesis of the Core Scaffold

The title compounds are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, further activated by the nitro group, facilitates the displacement of the chlorine atom at the C2 position by a substituted phenoxide. The general synthetic route starts from the commercially available 2-chloro-5-nitropyridine.[7][8][9]

Caption: General synthesis of the core scaffold.

III. A Tiered Strategy for Biological Activity Screening

A logical, multi-tiered approach is essential for efficiently screening a library of novel derivatives. This strategy maximizes data acquisition while conserving resources, ensuring that only the most promising compounds advance to more complex and resource-intensive assays.

Caption: A tiered workflow for screening novel compounds.

IV. Protocols for Anticancer Activity Screening

The potential of nitropyridine derivatives to exhibit cytotoxic effects against cancer cells is a primary area of investigation.[5] The following protocols establish a robust pipeline for identifying and characterizing anticancer activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol serves as the initial screen to determine the concentration-dependent cytotoxic effect of the derivatives on various cancer cell lines. The MTT assay is a reliable, colorimetric method that measures metabolic activity as an indicator of cell viability.[10][11]

-

Causality and Justification: We use a panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) to identify broad-spectrum activity or selective toxicity.[2][12] Crucially, a non-cancerous cell line (e.g., HEK293 embryonic kidney) is included to assess the therapeutic index; a good candidate should be significantly more toxic to cancer cells than to normal cells.[10]

A. Materials

-

Cell Lines: MCF-7, A549, HCT-116, HEK293.

-

Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO (cell culture grade).

-

Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).

B. Step-by-Step Methodology

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plates for 48-72 hours in the CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis and Interpretation

-

Calculate Percent Viability:

-

Viability (%) = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

-

-

Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Apoptosis Induction via Annexin V-FITC/PI Staining

If a compound shows potent cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death), a desirable mechanism for anticancer agents.

-

Causality and Justification: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of cell populations.

A. Materials

-

Cell Line: Select a sensitive cancer cell line identified from the MTT assay.

-

Reagents: Annexin V-FITC/PI Apoptosis Detection Kit, Binding Buffer.

-

Equipment: Flow cytometer.

B. Step-by-Step Methodology

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

C. Data Interpretation

-

Q1 (Annexin V- / PI+): Necrotic cells.

-

Q2 (Annexin V+ / PI+): Late apoptotic cells.

-

Q3 (Annexin V- / PI-): Live cells.

-

Q4 (Annexin V+ / PI-): Early apoptotic cells. A significant increase in the Q4 and Q2 populations compared to the vehicle control indicates that the compound induces apoptosis.

Protocol 3: Cell Cycle Analysis

Certain anticancer drugs act by arresting the cell cycle at a specific phase, preventing cell division and leading to cell death.[13] Flow cytometry can be used to determine the effect of the compounds on cell cycle progression.

-

Causality and Justification: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. A DNA-intercalating dye like Propidium Iodide (PI) will fluoresce proportionally to the amount of DNA. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

A. Materials

-

Cell Line: Sensitive cancer cell line.

-

Reagents: PBS, 70% ethanol (ice-cold), RNase A solution, PI staining solution.

-

Equipment: Flow cytometer.

B. Step-by-Step Methodology

-

Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

-

Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI signal.

C. Data Interpretation The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases. An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.

V. Protocols for Antimicrobial Activity Screening

Nitropyridine derivatives have shown promise as antimicrobial agents.[1][5] The following protocol is the gold standard for determining the antimicrobial potency of new chemical entities.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

-

Causality and Justification: This method provides a quantitative value (the MIC) that is reproducible and allows for direct comparison between different compounds and against standard antibiotics.[16] We test against a panel of clinically relevant Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) to establish the spectrum of activity.[4][17]

A. Materials

-

Microbial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

-

Reagents: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi, 0.9% saline.

-

Equipment: Sterile 96-well U-bottom plates, multichannel pipette, incubator (35-37°C), spectrophotometer (600 nm).

B. Step-by-Step Methodology

-

Inoculum Preparation: Pick several colonies from a fresh agar plate and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial 2-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate. Concentrations may range from 128 µg/mL down to 0.25 µg/mL.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Inoculation: Add the standardized inoculum to all wells except the sterility control. The final volume in each well should be 100-200 µL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

VI. Data Presentation and Management

Clear and concise presentation of screening data is critical for decision-making.

Table 1: Example Cytotoxicity Screening Results (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HEK293 (Normal) | Selectivity Index (HEK293 / MCF-7) |

| Derivative-01 | 5.2 | 8.1 | 6.5 | >100 | >19.2 |

| Derivative-02 | 45.8 | 60.3 | 51.2 | >100 | >2.2 |

| Doxorubicin | 0.8 | 1.1 | 0.9 | 4.3 | 5.4 |

A higher selectivity index indicates a more favorable therapeutic window.

Table 2: Example Antimicrobial Screening Results (MIC in µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Derivative-01 | 4 | >128 | 32 |

| Derivative-02 | 64 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | NA |

| Fluconazole | NA | NA | 2 |

NA: Not Applicable. Lower MIC values indicate higher potency.

VII. Concluding Remarks

The protocols outlined in this guide provide a robust and scientifically sound framework for the initial biological characterization of novel 2-(4-Chlorophenoxy)-5-nitropyridine derivatives. By systematically applying this tiered screening cascade, researchers can efficiently identify compounds with significant anticancer or antimicrobial potential. The data generated will form a solid foundation for subsequent mechanism-of-action studies, structure-activity relationship (SAR) development, and ultimately, the advancement of new therapeutic leads.

VIII. References

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Available from:

-

Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.). Available from:

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Available from:

-

Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Available from:

-

Floyd, R. A., & Hensley, K. (2009). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 16(29), 3788–3795. Available from:

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o879. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Available from:

-

Al-Ostath, A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6545. Available from:

-

ResearchGate. (2025). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Available from:

-

PubMed. (n.d.). Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists. Available from:

-

ResearchGate. (2022). Anticancer Functions of Pyridine Heterocycles. Available from:

-

Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Available from:

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available from: [Link]

-

van der Horst, E. H., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0294101. Available from: _

-

The Role of Pyridine Derivatives in Anticancer Research. (2026). Available from:

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from:

-

Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from:

-

ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available from: _

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available from: [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from:

-

Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Available from:

-

Al-Salami, H., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(19), 6545. Available from:

-

Chimenti, F., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567–578. Available from: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Available from:

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from:

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from:

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available from:

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from:

-

ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. Available from:

-

Study of the in vitro cytotoxicity testing of medical devices. (n.d.). PMC. Available from:

-

ResearchGate. (2025). Synthesis and Bioactivity of New Pyrazoline Derivative. Available from:

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Available from:

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Available from:

-

bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Available from:

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Available from:

-

PMC. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. Available from:

-

PubMed. (n.d.). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Available from:

-

Patsnap Synapse. (2025). Top Enzymatic Assays for Drug Screening in 2025. Available from:

-

EUCAST. (n.d.). Clinical Breakpoint Tables. Available from:

-

RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs). Available from:

-

Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Available from:

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]